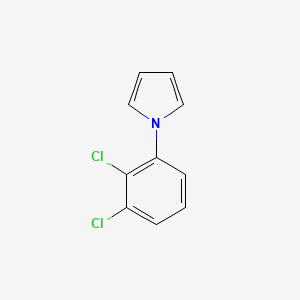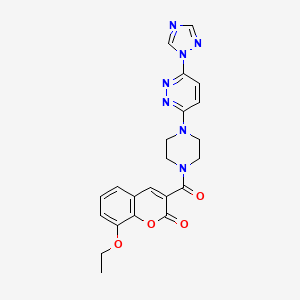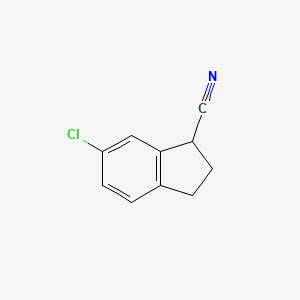
8-Benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the purine family, which is characterized by a two-ring structure composed of carbon and nitrogen atoms. The presence of benzylsulfanyl and dodecyl groups in its structure imparts distinct chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the purine core.
Attachment of the Dodecyl Chain: The dodecyl chain is attached through an alkylation reaction, using a dodecyl halide as the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the attached groups.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a crucial role in these interactions by forming specific bonds with target molecules. The dodecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione
- 8-(2-Chlorobenzylsulfanyl)-7-hexadecyl-3-methylpurine-2,6-dione
- 8-(4-Chlorobenzylsulfanyl)-7-hexadecyl-3-methylpurine-2,6-dione
Uniqueness
8-Benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione is unique due to its specific combination of benzylsulfanyl and dodecyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structure allows for specific interactions with molecular targets, which can be leveraged in drug design and other scientific endeavors.
Propiedades
Número CAS |
329705-59-1 |
|---|---|
Fórmula molecular |
C25H36N4O2S |
Peso molecular |
456.65 |
Nombre IUPAC |
8-benzylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H36N4O2S/c1-3-4-5-6-7-8-9-10-11-15-18-29-21-22(28(2)24(31)27-23(21)30)26-25(29)32-19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3,(H,27,30,31) |
Clave InChI |
PRXSTTFSWKNPLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


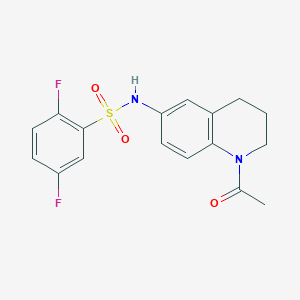
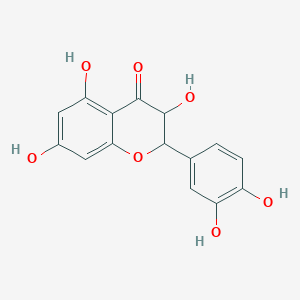
![(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2748276.png)
![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2748277.png)

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)
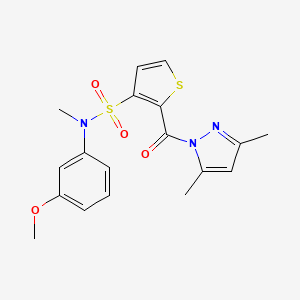
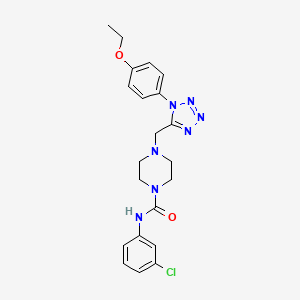
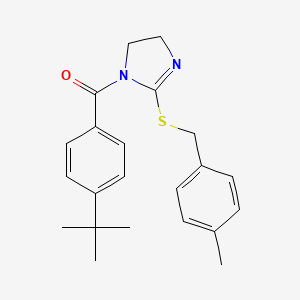
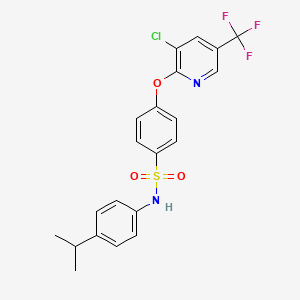
![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)
